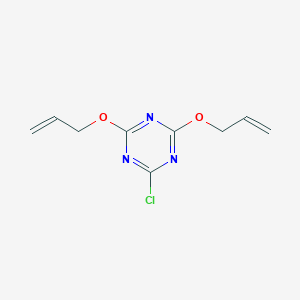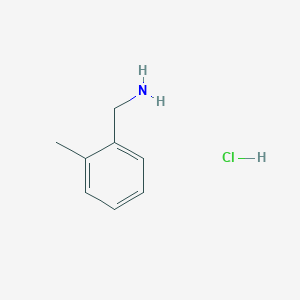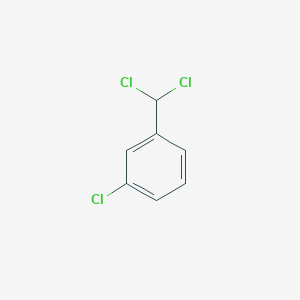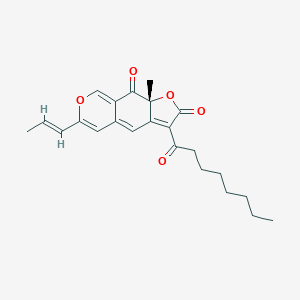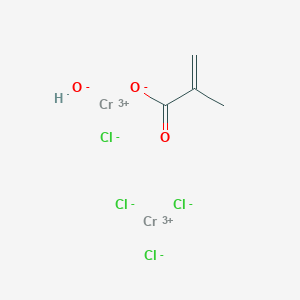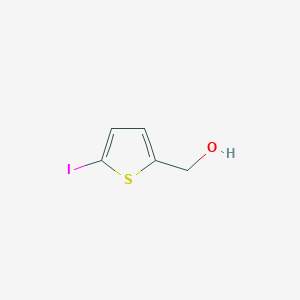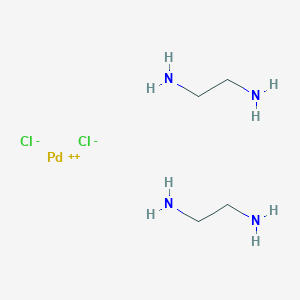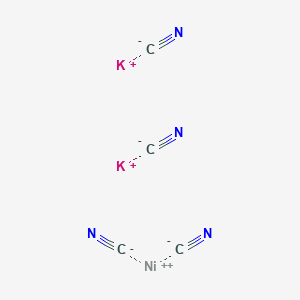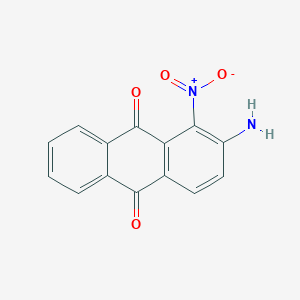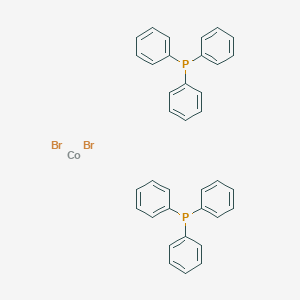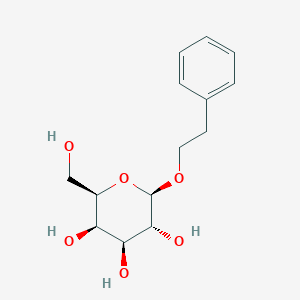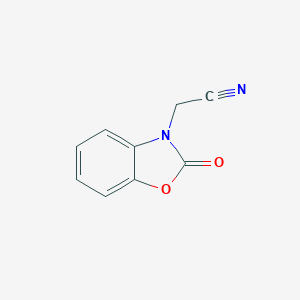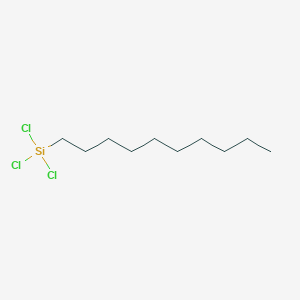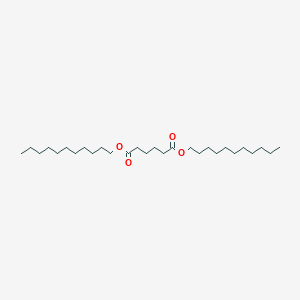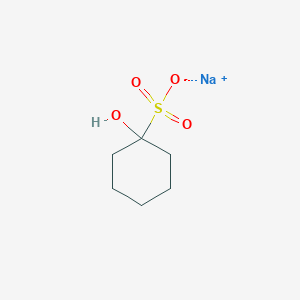
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt, commonly known as CHS, is a sulfonic acid derivative that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and is commonly used as a buffer in biochemical and physiological experiments. CHS is an important reagent in the field of organic chemistry, and its synthesis and applications have been extensively studied.
Wirkmechanismus
The mechanism of action of CHS is related to its ability to act as a pH stabilizer. In biological systems, small changes in pH can have significant effects on enzyme activity and other biochemical processes. CHS acts as a buffer, maintaining a stable pH environment and preventing fluctuations that can disrupt these processes.
Biochemische Und Physiologische Effekte
CHS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and ATPases. CHS has also been shown to have antiviral and antitumor activity, although the mechanisms behind these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHS is its ability to act as a pH stabilizer, which makes it useful in a wide range of experiments. It is also highly soluble in water, which makes it easy to work with. However, CHS can be difficult to handle due to its exothermic reaction during synthesis, and it can be corrosive to some materials.
Zukünftige Richtungen
There are a number of potential future directions for research on CHS. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanisms behind CHS's antiviral and antitumor effects, which could lead to the development of new therapies. Additionally, there is potential for the use of CHS in the development of new drug delivery systems and other biomedical applications.
Synthesemethoden
The synthesis of CHS involves the reaction of cyclohexene with sulfur trioxide to form cyclohexanesulfonic acid. The acid is then neutralized with sodium hydroxide to form the monosodium salt. The reaction is highly exothermic and requires careful temperature control to prevent the formation of undesirable byproducts.
Wissenschaftliche Forschungsanwendungen
CHS is widely used in scientific research as a buffer and pH stabilizer. It is commonly used in the preparation of electrophoresis gels, as well as in the purification and analysis of proteins and nucleic acids. CHS is also used as a mobile phase additive in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) applications.
Eigenschaften
CAS-Nummer |
13489-81-1 |
|---|---|
Produktname |
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt |
Molekularformel |
C6H11NaO4S |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
sodium;1-hydroxycyclohexane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S.Na/c7-6(11(8,9)10)4-2-1-3-5-6;/h7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
JRZIYJSQQILHNO-UHFFFAOYSA-M |
Isomerische SMILES |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
13489-81-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



